molecular formula C14H21NO3 B14892336 1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol

1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol

Cat. No.: B14892336
M. Wt: 251.32 g/mol
InChI Key: NJXCANIUTMUXQJ-UHFFFAOYSA-N
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Description

1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxyphenoxy group attached to the piperidine ring via an ethyl linker. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with 2-chloroethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with piperidin-4-one under reductive amination conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Hydroxyphenoxy)ethyl)piperidin-4-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-(4-Chlorophenoxy)ethyl)piperidin-4-ol: Contains a chloro group instead of a methoxy group.

    1-(2-(4-Methylphenoxy)ethyl)piperidin-4-ol: Features a methyl group in place of the methoxy group.

Uniqueness

1-(2-(4-Methoxyphenoxy)ethyl)piperidin-4-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-ol

InChI

InChI=1S/C14H21NO3/c1-17-13-2-4-14(5-3-13)18-11-10-15-8-6-12(16)7-9-15/h2-5,12,16H,6-11H2,1H3

InChI Key

NJXCANIUTMUXQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCC(CC2)O

Origin of Product

United States

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